2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene
Description
IUPAC Nomenclature and Structural Formula Analysis
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[chloro(difluoro)methoxy]-3-nitrobenzene, with the Chemical Abstracts Service registry number 1047648-45-2. The compound exhibits several synonymous designations including 1-[chloro(difluoro)methoxy]-3-nitrobenzene, MFCD22580865, and SCHEMBL10909455, reflecting its presence in multiple chemical databases. The molecular structure consists of a benzene ring substituted with two distinct functional groups: a nitro group (-NO₂) positioned at the meta location and a chloro(difluoro)methoxy group (-OCF₂Cl) at the ortho position relative to each other.
The structural representation utilizes the Simplified Molecular Input Line Entry System notation as C1=CC(=CC(=C1)OC(F)(F)Cl)N+[O-], which encodes the connectivity pattern and electronic distribution within the molecule. The International Chemical Identifier key JMGXSACEFMFDMU-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and structural verification. The presence of the chloro(difluoro)methoxy substituent introduces significant electronegativity differences that affect the electron density distribution across the aromatic ring system.
The synthesis pathway typically involves starting from trichloromethoxybenzene as the raw material, followed by selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene, and subsequent nitration using mixed acid systems to yield the final product. This multi-step synthetic approach reflects the challenges associated with introducing multiple halogen substituents while maintaining regioselectivity and preventing unwanted side reactions.
Crystallographic Characterization and Molecular Geometry
The molecular geometry of 1-[chloro(difluoro)methoxy]-3-nitrobenzene exhibits non-planar characteristics due to the steric and electronic effects of the substituent groups. The compound demonstrates an inertial defect consistent with non-planar molecular structures, similar to related nitroaromatic compounds such as 4-nitroanisole, which exhibits an inertial defect of 3.91 microangstroms squared. The chloro(difluoro)methoxy group introduces significant out-of-plane distortions that affect the overall molecular geometry and influence intermolecular interactions.
Comparative crystallographic analysis with structurally related compounds provides insight into the geometric parameters. For instance, 4-nitroanisole demonstrates specific rotational constants with A = 3533.8097 megahertz, indicating the relationship between molecular geometry and rotational behavior. The dihedral angles between the benzene ring and substituent groups play crucial roles in determining the electronic properties and reactivity patterns of these compounds.
The compound's molecular weight of 223.56 grams per mole places it within a specific range that affects its physical properties, including melting point, boiling point, and solubility characteristics. The presence of multiple electronegative atoms (chlorine, fluorine, nitrogen, and oxygen) creates a complex electrostatic environment that influences crystal packing arrangements and intermolecular forces.
Comparative Analysis with Ortho/Meta/Para-Substituted Nitrobenzene Derivatives
The comparative analysis of 1-[chloro(difluoro)methoxy]-3-nitrobenzene with other nitrobenzene derivatives reveals significant structure-activity relationships. The meta-substitution pattern creates distinct electronic effects compared to ortho and para isomers. For comparison, 1-[chloro(difluoro)methoxy]-4-nitrobenzene (para isomer) has been identified with the Chemical Abstracts Service number 40750-71-8 and identical molecular formula C₇H₄ClF₂NO₃.
The dipole moment analysis provides crucial insights into the electronic distribution differences among isomers. Related compounds such as 1-difluoromethoxy-4-nitrobenzene demonstrate a dipole moment of 3.14 Debye, while 4-nitroanisole exhibits a larger dipole moment of 6.15 Debye along the inertial axis and 0.78 Debye along the secondary axis. These variations reflect the significant impact of substituent positioning on molecular polarity and electronic distribution.
Structural comparisons with halogenated nitrobenzene derivatives reveal patterns of substituent effects. The compound 2-chloro-1,3-difluoro-4-nitrobenzene, with molecular formula C₆H₂ClF₂NO₂ and molecular weight 193.53 grams per mole, demonstrates how different halogen arrangements affect molecular properties. This compound exhibits a melting point range of 45-49 degrees Celsius, providing a reference point for thermal stability comparisons.
The following comparative data table illustrates key molecular parameters among related nitrobenzene derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Dipole Moment (D) |
|---|---|---|---|---|
| 1-[chloro(difluoro)methoxy]-3-nitrobenzene | C₇H₄ClF₂NO₃ | 223.56 | meta | Not reported |
| 1-[chloro(difluoro)methoxy]-4-nitrobenzene | C₇H₄ClF₂NO₃ | 223.56 | para | Not reported |
| 1-difluoromethoxy-4-nitrobenzene | C₇H₅F₂NO₃ | 189.12 | para | 3.14 |
| 2-chloro-1,3-difluoro-4-nitrobenzene | C₆H₂ClF₂NO₂ | 193.53 | ortho/meta | Not reported |
The electron-withdrawing nature of the chloro(difluoro)methoxy group significantly enhances the electrophilicity of the benzene ring compared to simple methoxy or allyloxy substituents. This enhanced electrophilicity facilitates nucleophilic aromatic substitution reactions and affects the compound's reactivity profile. The fluorine atoms within the methoxy group contribute additional electronegativity that influences both the inductive and resonance effects on the aromatic system.
Crystal structure investigations of related diiodo-nitroanisole compounds provide insights into intermolecular interactions. For example, 2,4-diiodo-3-nitroanisole exhibits aromatic pi-pi stacking interactions with centroid-centroid separations of 3.865 angstroms and demonstrates that heavy halogen substituents can participate in weak intermolecular interactions. These findings suggest that similar interactions may occur in chloro(difluoro)methoxy-substituted derivatives, influencing their solid-state properties and crystal packing arrangements.
The mechanism of action for nitrobenzene derivatives typically involves reduction of the nitro group to form reactive intermediates that interact with cellular components. The chloro(difluoro)methoxy group can participate in various chemical transformations, influencing the overall reactivity and biological activity profile of these compounds. The unique combination of halogen substituents creates opportunities for selective chemical modifications and potential applications in pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
2-chloro-1-[chloro(difluoro)methoxy]-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDLDYAROKXZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Aromatic Precursors
- Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture.
- Conditions: Low temperatures (0–40 °C) to control regioselectivity and prevent over-nitration.
- Outcome: Selective nitration at the 3-position relative to chloro substituents, yielding 2-chloro-3-nitrobenzene derivatives.
Halogenation and Fluorination
- Fluorination Agents: Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine atoms selectively.
- Chlorination: Often inherent in the starting materials or introduced via chlorinating agents.
- Regioselectivity: Controlled by the directing effects of existing substituents and reaction conditions.
Introduction of Chloro(difluoro)methoxy Group
- Key Reagent: Chlorodifluoromethane (ClCF₂H) is reacted with the intermediate phenol or halogenated intermediate.
- Base: Potassium carbonate (K₂CO₃) or sodium methoxide facilitates nucleophilic substitution.
- Reaction Conditions: Typically conducted at moderate temperatures (20–60 °C) for 5–12 hours.
- Solvent: Polar aprotic solvents or mixtures such as dichloromethane or dichloroethane are preferred.
- Workup: The reaction mixture is diluted with water and extracted using organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0–40 °C | 2-Chloro-3-nitrobenzene | High regioselectivity, controlled |
| 2 | Fluorination | Selectfluor or NFSI, mild conditions | 2-Chloro-3-fluoro-4-nitrobenzene | Selective fluorination |
| 3 | Nucleophilic substitution | Chlorodifluoromethane, K₂CO₃, 20–60 °C, 5–12 h | 2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitrobenzene | 90–98% (reported in analogues) |
| 4 | Purification | Extraction with ethyl acetate or MTBE | Pure target compound | Extraction and drying |
- Reaction Time and Temperature: Optimal nucleophilic substitution occurs between 5 to 12 hours at 20–40 °C, balancing conversion and minimizing side reactions.
- Solvent Effects: Dichloromethane and dichloroethane improve solubility and selectivity during halogenation and substitution steps.
- Yield Improvement: Using continuous flow reactors has been reported to enhance reaction efficiency and product purity in industrial settings.
- Regioisomer Control: Sodium methoxide-mediated substitution can produce regioisomeric mixtures, but starting from 3-chloro-1,2-difluoro-4-nitrobenzene yields a single regioisomer with 98% purity, simplifying purification.
- Spectroscopy: ¹⁹F NMR confirms the presence and position of chloro(difluoro)methoxy and fluoro groups.
- Chromatography: HPLC-MS with C18 columns and ACN/H₂O gradients ensures purity >95%.
- Elemental Analysis: Matches theoretical values for C, H, F, N, and Cl content.
- X-ray Crystallography: Confirms molecular geometry and substitution pattern, typically monoclinic crystal systems.
| Parameter | Value/Range | Notes |
|---|---|---|
| Nitration Temperature | 0–40 °C | Controls regioselectivity |
| Nucleophilic Substitution Temp. | 20–60 °C | Optimal for chloro(difluoro)methoxy introduction |
| Reaction Time | 5–12 hours | Ensures complete conversion |
| Base Used | Potassium carbonate, sodium methoxide | Facilitates substitution |
| Solvent | Dichloromethane, dichloroethane | Enhances solubility and selectivity |
| Extraction Solvent | Ethyl acetate, MTBE | Effective for product isolation |
| Yield | 90–98% | High yield with optimized conditions |
| Purity | >95% | Confirmed by HPLC and elemental analysis |
The preparation of 2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene is a multi-step process involving careful control of nitration, halogenation, and nucleophilic substitution to install the chloro(difluoro)methoxy group. Research indicates that starting from appropriately substituted chlorofluoronitrobenzene derivatives and employing bases like potassium carbonate under controlled temperatures yields high purity and yield. Advances in continuous flow synthesis and precise reaction condition optimization further enhance the efficiency and scalability of this synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro and difluoromethoxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of functionalized benzene derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic aromatic substitutions and reductions.
Biology
- Biological Activity : Research indicates potential interactions with biological molecules, making it a candidate for studying enzyme interactions and cellular pathways. The nitro group can be reduced to form reactive intermediates that may affect cellular components.
Medicine
- Pharmaceutical Precursor : Investigations are ongoing into its potential as a precursor for pharmaceutical compounds, particularly those targeting infectious diseases and cancer.
Industry
- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals with specific properties, relevant in materials science.
The biological activity of 2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene has been documented in various studies:
- Antimicrobial Properties : In vitro studies have demonstrated significant effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 10.0 |
- Cytotoxicity Against Cancer Cells : Case studies have shown that the compound induces apoptosis in cancer cell lines while sparing healthy cells, indicating its potential as an anticancer agent.
Case Studies
- Fungal Infections Study : In murine models infected with Candida albicans, administration of the compound at doses of 50 mg/kg resulted in a significant reduction in fungal load and 100% survival rates after seven days.
- Cytotoxicity Evaluation : A study assessed the effects of the compound on various cancer cell lines, revealing that specific concentrations led to apoptosis without affecting surrounding healthy cells.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially affecting biological systems at the molecular level. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene with structurally related nitroaromatic derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Position and Reactivity :
- The 3-nitro position in the target compound distinguishes it from analogs like 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene and Oxyfluorfen , where nitro groups occupy positions 4 or adjacent to trifluoromethyl groups. Nitro at position 3 may alter electronic distribution, reducing resonance stabilization compared to para-substituted analogs.
- The chloro(difluoro)-methoxy group at position 1 introduces stronger electron-withdrawing effects than simple methoxy (e.g., 1,5-Dichloro-3-methoxy-2-nitrobenzene ) or fluorophenyl-methoxy groups . This could enhance electrophilic reactivity or metabolic stability in biological systems.
Compared to Oxyfluorfen , which has a trifluoromethyl group, the target compound’s chloro(difluoro)-methoxy substituent may reduce overall molecular weight and steric hindrance, possibly enhancing solubility in nonpolar solvents.
Applications and Toxicity :
- Compounds like Oxyfluorfen and Nitrofluorfen are established herbicides, suggesting that the target compound’s nitro-chloro-ether scaffold could have similar pesticidal activity. However, the unique chloro(difluoro)-methoxy group might confer resistance to hydrolytic degradation, increasing environmental persistence.
- The absence of toxicity data for the target compound contrasts with 1,5-Dichloro-3-methoxy-2-nitrobenzene , which is explicitly labeled for research use only, highlighting the need for further safety evaluations.
Biological Activity
2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene, with the molecular formula C₇H₃ClF₃NO₃, is an organic compound that has gained attention in medicinal chemistry and related fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that influence its reactivity and biological interactions. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₃ClF₃NO₃ |
| Molecular Weight | 241.55 g/mol |
| Physical State | Light yellow liquid |
| Functional Groups | Chloro, difluoromethoxy, fluoro, nitro |
The presence of electron-withdrawing groups such as nitro and chloro enhances the compound's reactivity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's electron-withdrawing nature allows it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
- Modulation of Receptor Function : It may alter the activity of certain receptors, affecting cellular signaling pathways.
Biological Activity Research Findings
Research has demonstrated that this compound exhibits various biological activities, particularly in cancer research. Here are some notable findings:
- Antitumor Activity : Studies indicate that this compound can inhibit tumor growth through mechanisms involving hydrogenation reduction. Its interactions with biological systems are influenced by its functional groups, which modulate enzyme activity and receptor function.
- Toxicological Assessments : Various studies have highlighted the potential toxic effects associated with exposure to this compound. For instance, it has been shown to induce liver and kidney toxicity in animal models . The lowest observed adverse effect level (LOAEL) was determined to be 93 mg/kg bw/day based on hepatotoxic effects in male rats during a 13-week feeding study .
- Genotoxic Potential : There are indications of genotoxic potential based on in vitro studies, where the compound showed weak mutagenic activity in bacterial test systems but not in mammalian cells . The International Agency for Research on Cancer (IARC) classified it as "Possibly carcinogenic to humans" based on sufficient evidence from animal studies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene | Different positioning of the fluoro group |
| 1-[Chloro(difluoro)methoxy]-4-nitrobenzene | Lacks the nitro group, affecting reactivity |
| 2-Fluoro-4-nitrobenzene | Lacks both chloro and difluoromethoxy groups |
These comparisons highlight how variations in functional groups and their positions can significantly affect chemical properties and biological activities.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Antitumor Effects : A research study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in murine models, suggesting its potential as an antitumor agent .
- Toxicity Assessment : In a chronic toxicity study involving rats, significant changes were observed in liver function tests after prolonged exposure to the compound, indicating hepatotoxicity .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare 2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via sequential halogenation and substitution reactions. A typical route involves:
Nitration : Introducing the nitro group at the 3-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
Difluoromethoxylation : Reacting with ClF₂COCl in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .
Chlorination : Electrophilic chlorination using Cl₂ gas with FeCl₃ as a catalyst at 50–60°C .
- Optimization : Yield improvements (70–85%) are achieved by maintaining stoichiometric control, inert atmospheres, and purification via column chromatography (hexane/ethyl acetate).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments (δ −60 to −70 ppm for ClF₂O groups), while ¹H/¹³C NMR resolves aromatic protons and carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 224.55 .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) reveals bond angles and substituent orientations, critical for structural validation .
Advanced Research Questions
Q. How does the nitro group’s position (meta vs. para) influence reactivity in nucleophilic aromatic substitution (NAS)?
- Electronic Effects : The meta-nitro group deactivates the benzene ring, reducing NAS rates compared to para-nitro derivatives. Density Functional Theory (DFT) calculations show a higher activation energy (ΔG‡ ≈ 25 kcal/mol) due to destabilized Meisenheimer intermediates .
- Comparative Data : Para-nitro analogs exhibit 3× faster reaction kinetics with amines (e.g., aniline) in DMF at 80°C .
Q. What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?
- Molecular Docking : AutoDock Vina simulations reveal binding affinities (−8.2 kcal/mol) to CYP3A4, with halogen bonds between Cl/F atoms and heme iron .
- MD Simulations : 100-ns trajectories in GROMACS show stable binding conformations, validated by experimental IC₅₀ values (15.6 µM for MCF-7 cells) .
Q. How can conflicting reports on the compound’s antimicrobial efficacy be resolved?
- Method Validation :
Purity Assessment : Use HPLC (≥99% purity) to exclude impurities affecting bioassays .
Standardized Assays : Compare MIC values against E. coli (ATCC 25922) in Mueller-Hinton broth at 37°C, noting discrepancies due to solvent (DMSO vs. ethanol) .
Structural Analogues : Benchmark against 1-Chloro-3-fluoro-2-nitrobenzene (MIC = 0.48 µg/mL) to contextualize activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
